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molecular formula C14H11NO4 B8415097 n-1,3-Benzodioxol-5-yl-1,3-benzodioxol-5-amine

n-1,3-Benzodioxol-5-yl-1,3-benzodioxol-5-amine

Cat. No. B8415097
M. Wt: 257.24 g/mol
InChI Key: GLBZKSWYHQKJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285518B2

Procedure details

To a flask equipped with a magnetic stirrer, reflux condensor, and nitrogen inlet was added 3,4-(methylenedioxy) aniline (5.34 grams, 38.9 mmoles), 4-bromo-1,2-(methylenedioxy) benzene (6.41 grams, 31.9 mmoles), tris(dibenzylideneacetone)dipalladium (0) (0.71 grams, 0.8 mmoles), 1,1′-bis(diphenylphosphino)-ferrocene (1.29 grams, 2.3 mmoles), sodium tert-butoxide (4.20 grams, 43.7 mmoles) and anhydrous toluene (40 mL). The contents of the flask were heated to 80° C. for three days; cooled to room temperature; and filtered through a pad of silica gel. The silica gel pad was then eluted with dichloromethane (240 mL). The combined organic layers were concentrated in vacuo to yield a dark yellow oil. The oil was chromatographed on silica gel, eluting with a hexane/ethyl acetate gradient to afford 6 grams of yellow solid. The solid was triturated with hexane and filtered to afford 3.9 grams of the desired product as a white solid. 1H NMR (CDCl3) δ 6.7 (d, 2H), 6.55 (s, 2H), 6.35 (d, 2H), 5.85 (s, 4H), 5.35 (bs, 1H).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
catalyst
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.Br[C:12]1[CH:17]=[CH:16][C:15]2[O:18][CH2:19][O:20][C:14]=2[CH:13]=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[O:10]1[C:9]2[CH:8]=[CH:7][C:5]([NH:6][C:12]3[CH:17]=[CH:16][C:15]4[O:18][CH2:19][O:20][C:14]=4[CH:13]=3)=[CH:4][C:3]=2[O:2][CH2:1]1 |f:2.3,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
6.41 g
Type
reactant
Smiles
BrC1=CC2=C(C=C1)OCO2
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.71 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1.29 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor, and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
and filtered through a pad of silica gel
WASH
Type
WASH
Details
The silica gel pad was then eluted with dichloromethane (240 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a dark yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with a hexane/ethyl acetate gradient

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)NC2=CC1=C(OCO1)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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